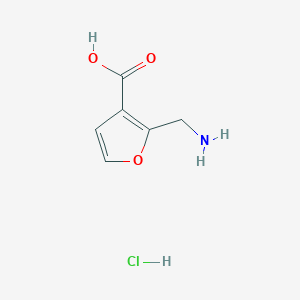
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a molecule that belongs to the group of carboxylates . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is C6H7NO3.HCl . It has a molecular weight of 177.59 .Chemical Reactions Analysis
Furans are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . They can be used to form imine-based polymers based on a self-condensation mechanism .Physical And Chemical Properties Analysis
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a powder . It has a molecular weight of 177.59 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as antimicrobial drugs in the fight against bacterial strain-caused infection .
Anti-Ulcer Medication
Furan has been found to have anti-ulcer properties . This suggests that 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride could potentially be used in the development of anti-ulcer medication.
Diuretic
Furan has been used as a diuretic . This implies that 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride could potentially be used in the development of diuretic medication.
Muscle Relaxant
Furan has been used as a muscle relaxant . This suggests that 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride could potentially be used in the development of muscle relaxant medication.
Anti-Inflammatory, Analgesic, and Antidepressant
Furan has been used as an anti-inflammatory, analgesic, and antidepressant . This suggests that 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride could potentially be used in the development of these types of medication.
Biopolymer Synthesis
Furfurylamines, which can be derived from furfurals like 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride, have many applications as monomers in biopolymer synthesis .
Preparation of Pharmacologically Active Compounds
Furfurylamines are used for the preparation of pharmacologically active compounds . This suggests that 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride could potentially be used in the synthesis of various pharmacologically active compounds.
Safety and Hazards
Future Directions
Furan compounds derived from renewable carbohydrates have seen massive growth due to their unique properties and increasing concerns about sustainability and environmental challenges . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
properties
IUPAC Name |
2-(aminomethyl)furan-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h1-2H,3,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCNKKIKYYGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

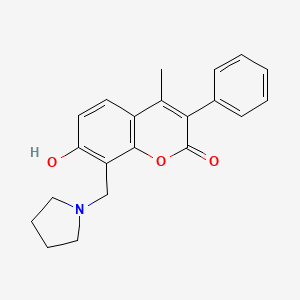
![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)
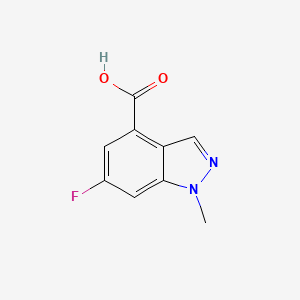
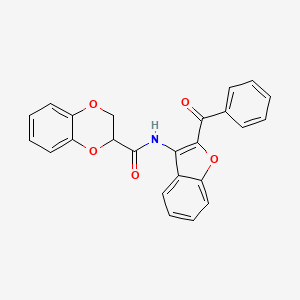

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B2833743.png)

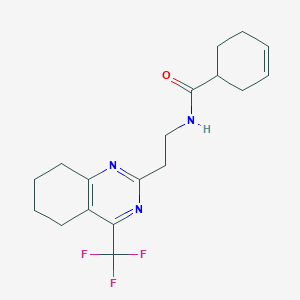
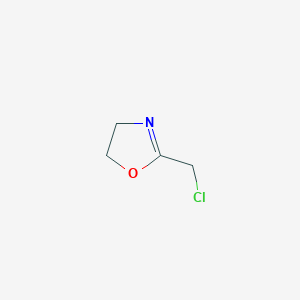

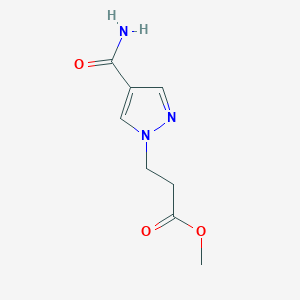
![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
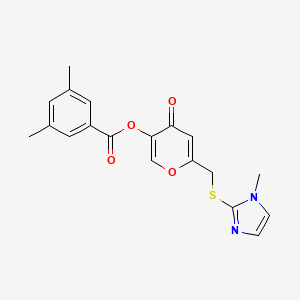
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)